molecular formula C21H20FN3O2 B4514899 (2-fluorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone

(2-fluorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone

Cat. No.: B4514899
M. Wt: 365.4 g/mol
InChI Key: LWWYUXVIGJUERR-UHFFFAOYSA-N
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Description

(2-fluorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone is a complex organic compound that features a combination of fluorophenyl, indole, and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a benzene ring.

    Coupling with Piperazine: The final step involves coupling the indole derivative with piperazine and the fluorophenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2-fluorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

(2-fluorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-fluorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to various receptors or enzymes, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • (4-fluorophenyl)[(1S)-1-(hydroxymethyl)-7-methoxy-9-methyl-1,2,3,9-tetrahydro-1′H-spiro[β-carboline-4,4′-piperidin]-1′-yl]methanone
  • (5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Uniqueness

(2-fluorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone is unique due to its specific combination of fluorophenyl, indole, and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(2-fluorophenyl)-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-23-18-9-5-2-6-15(18)14-19(23)21(27)25-12-10-24(11-13-25)20(26)16-7-3-4-8-17(16)22/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWYUXVIGJUERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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